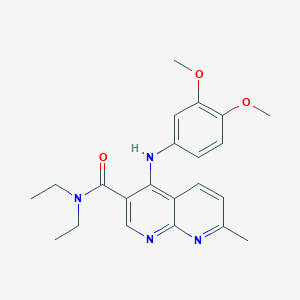
4-((3,4-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((3,4-dimethoxyphenyl)amino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide” is a complex organic molecule. It contains a 3,4-dimethoxyphenyl group, which is a phenyl group with two methoxy (OCH3) substituents at the 3 and 4 positions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, 3,4-dimethoxyphenylacetonitrile has been synthesized through a method involving decarboxylation, aldoxime reaction, and dehydration .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 3,4-dimethoxyphenyl group in similar molecules is known to act as an intramolecular hydrogen acceptor .
Scientific Research Applications
Anticancer Properties
The compound exhibits potent anticancer activity. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. It interferes with cell proliferation, induces apoptosis, and inhibits tumor growth. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .
Antibacterial Activity
4-[(3,4-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide: demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. It could be a valuable lead compound for developing novel antibiotics .
Antifungal Effects
In vitro studies have shown that the compound inhibits fungal growth. It may serve as a basis for designing antifungal agents to combat fungal infections .
Anti-Inflammatory Potential
The compound exhibits anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its use in managing chronic inflammatory conditions .
Immunomodulation
Preliminary data suggest that the compound influences immune responses. It could be relevant in autoimmune diseases or as an adjuvant therapy to enhance immune function .
Neuroprotective Applications
Emerging evidence indicates that the compound may protect against neuroinflammation and oxidative stress. Researchers are investigating its potential in neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .
Safety and Hazards
Future Directions
While specific future directions for this compound are not available, compounds with similar structures have been studied for their potential therapeutic applications. For example, N-(tetrahydroquinolin-1-yl) amide compounds are known to be pharmacologically relevant therapeutic agents, exhibiting potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties .
properties
IUPAC Name |
4-(3,4-dimethoxyanilino)-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-6-26(7-2)22(27)17-13-23-21-16(10-8-14(3)24-21)20(17)25-15-9-11-18(28-4)19(12-15)29-5/h8-13H,6-7H2,1-5H3,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRDUKOUBQQISB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=C(C=C3)OC)OC)C=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-dimethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-[2-(3,4-dichlorophenyl)diazenyl]-2-[2-(3,4-dichlorophenyl)hydrazono]acetamide](/img/structure/B2452128.png)
![3-Methyl-1-[4-(2-methylphenyl)piperazin-1-yl]-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2452132.png)
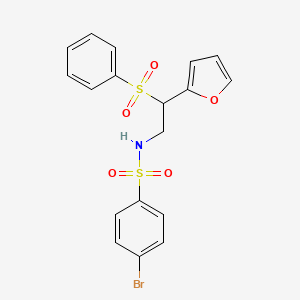
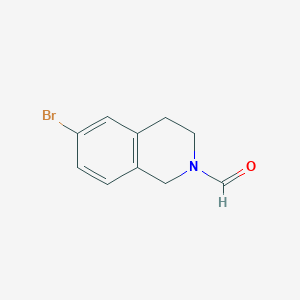
![N-{2-[(4-chlorophenyl)sulfanyl]-5-cyanophenyl}-3-methoxybenzenecarboxamide](/img/structure/B2452136.png)
![N-[4-Hydroxy-2-(3-methylimidazol-4-yl)butyl]but-2-ynamide](/img/structure/B2452138.png)
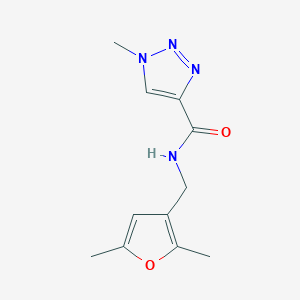
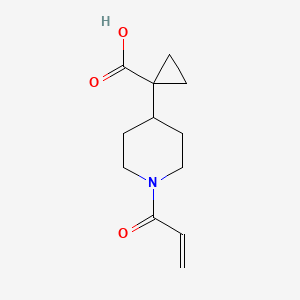

![5,5a,6,7,8,9,10,11-Octahydrocycloocta[b]quinoline-12-carboxylic acid](/img/structure/B2452143.png)
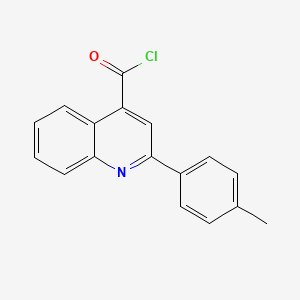
![1-Iodo-3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B2452146.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide](/img/structure/B2452149.png)
![5-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2452150.png)